1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride
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Overview
Description
1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O2S It is known for its unique structure, which includes an azetidine ring and a piperidine ring, both of which contribute to its distinct chemical properties
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperidine precursors. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Formation of Piperidine Ring: The piperidine ring is often synthesized through a series of reactions involving the reduction of pyridine derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the azetidine and piperidine intermediates with sulfonyl chlorides under basic conditions.
Final Assembly: The final compound is obtained by combining the azetidine and piperidine intermediates, followed by purification and conversion to the dihydrochloride salt form.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group and formation of corresponding amines and sulfonic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including polymers and specialty chemicals.
Biological Studies: It is used in studies investigating the biological activity of azetidine and piperidine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings contribute to its binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in various applications .
Comparison with Similar Compounds
1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring but differ in their functional groups and reactivity.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-sulfonamide have similar structures but different substituents, affecting their chemical properties and applications.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide group but lack the azetidine and piperidine rings, leading to different biological activities and uses.
The uniqueness of this compound lies in its combination of the azetidine and piperidine rings with the sulfonamide group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidine-4-sulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S.2ClH/c9-14(12,13)8-1-3-11(4-2-8)7-5-10-6-7;;/h7-8,10H,1-6H2,(H2,9,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBDQRUGNPZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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